methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Description
Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a boron-containing heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a methyl ester at position 3 and a tetramethyl dioxaborolane (pinacol boronate) group at position 4. This structure renders it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, where the boronate ester acts as a nucleophilic partner for aryl halides or triflates in the presence of palladium catalysts .
Properties
Molecular Formula |
C15H19BN2O4 |
|---|---|
Molecular Weight |
302.14 g/mol |
IUPAC Name |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C15H19BN2O4/c1-14(2)15(3,4)22-16(21-14)10-6-7-17-12-11(10)9(8-18-12)13(19)20-5/h6-8H,1-5H3,(H,17,18) |
InChI Key |
PVSURYAURDZQGK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CNC3=NC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Borylation of Halogenated Pyrrolo[2,3-b]pyridine Precursors
One of the most reliable and widely used methods for preparing the boronate ester-substituted pyrrolo[2,3-b]pyridine derivatives is the palladium-catalyzed Miyaura borylation reaction. This involves the coupling of a halogenated pyrrolo[2,3-b]pyridine derivative (typically bromide or iodide) with bis(pinacolato)diboron under palladium catalysis.
- Starting Material: 4-halogenated 1H-pyrrolo[2,3-b]pyridine-3-carboxylate methyl ester.
- Reagents: Bis(pinacolato)diboron (B2Pin2), Pd(dppf)Cl2 or Pd(PPh3)4 as catalyst, base such as potassium acetate (KOAc).
- Solvent: Typically 1,4-dioxane or DMF.
- Conditions: Heating at 80–100 °C under inert atmosphere (argon or nitrogen) for several hours.
This method yields the desired this compound with high regioselectivity and good yields.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate methyl ester + B2Pin2, Pd catalyst, KOAc, dioxane, 90 °C, 12 h | Formation of methyl 4-(pinacolboronate)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
This approach is supported by the general palladium-mediated substitution strategy described for pyrrolopyridine derivatives in the literature.
Suzuki–Miyaura Coupling for Core Construction and Functionalization
In some synthetic routes, the pyrrolo[2,3-b]pyridine core bearing the boronate ester is constructed via Suzuki–Miyaura coupling between a halogenated pyrrolo[2,3-b]pyridine and a boronic acid or ester.
- Starting Materials: 2-iodoaniline derivatives and pyrrole-3-boronic acid pinacol ester.
- Catalysts: Pd(OAc)2 with suitable ligands such as SPhos.
- Solvent: Methanol, toluene, or dioxane.
- Conditions: Heating at 50–80 °C for 12–24 hours.
This method allows the formation of 2-(pyrrol-3-yl)aniline intermediates, which can be further cyclized or functionalized to yield the target boronate ester-substituted pyrrolopyridine derivatives.
Esterification and Carboxylate Group Introduction
The methyl carboxylate group at the 3-position of the pyrrolo[2,3-b]pyridine ring is typically introduced either by:
- Starting from a carboxylic acid precursor followed by methylation using reagents such as diazomethane or methyl iodide under basic conditions.
- Direct esterification of the corresponding carboxylic acid intermediate with methanol in acidic conditions.
For example, acid hydrolysis followed by esterification is described in patent WO2006063167A1, where benzoic acid derivatives are converted to methyl esters under methanol and base followed by acidification.
Representative Data Table of Preparation Conditions
| Preparation Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Borylation of 4-bromo-pyrrolo[2,3-b]pyridine-3-carboxylate methyl ester | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | 1,4-Dioxane | 90 °C | 12 h | 70–85 | High regioselectivity |
| Suzuki–Miyaura coupling of 2-iodoaniline and pyrrole-3-boronic acid pinacol ester | Pd(OAc)2, SPhos | Methanol | 50 °C | 24 h | 60 | Intermediate for core synthesis |
| Esterification of carboxylic acid intermediate | Methanol, 2.5 N NaOH, then acidification with HCl | Methanol/Water | 50 °C | 30 min | >80 | Conversion to methyl ester |
Notes on Purification and Characterization
- Purification is commonly performed by extraction (ethyl acetate/water), filtration of precipitates, and chromatographic techniques.
- Characterization includes LC-MS (electrospray ionization) confirming molecular ion peaks (e.g., m/e 365.1 [M+H]+ for related compounds), NMR spectroscopy (1H and 13C), and HRMS.
- Boronate ester stability requires careful handling under inert atmosphere to prevent hydrolysis.
Summary and Research Outlook
The preparation of this compound is efficiently achieved via palladium-catalyzed borylation of halogenated pyrrolo[2,3-b]pyridine precursors. Suzuki–Miyaura coupling reactions are instrumental in constructing the heterocyclic core or installing substituents. Esterification methods finalize the methyl carboxylate functionality. These methods are well-documented in patent literature and peer-reviewed journals, reflecting robust, reproducible synthetic routes with good yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The pyrrolopyridine core can be reduced under specific conditions.
Substitution: The boronic ester group can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced pyrrolopyridine derivatives.
Substitution: Various substituted pyrrolopyridine derivatives.
Scientific Research Applications
Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations .
Comparison with Similar Compounds
Boron-Containing Analogues
Example : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine ()
- Structural Differences :
- The trifluoromethyl group at position 5 increases electronegativity and lipophilicity.
- The triisopropylsilyl (TIPS) group at position 1 protects the NH, preventing undesired side reactions.
- The CF₃ group may alter electronic properties, affecting coupling efficiency .
Halogenated Derivatives
Examples :
Ester Group Variations
Example: Ethyl 4-methoxy-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate ()
- Structural Differences: Ethyl ester replaces the methyl ester, and a thieno[2,3-b]pyridine core substitutes the pyrrolo[2,3-b]pyridine.
- Functional Impact: Ethyl esters may confer slightly higher lipophilicity but lower hydrolytic stability compared to methyl esters.
Protected vs. Unprotected Pyrrolo[2,3-b]pyridines
Example : 1-Benzenesulfonyl-4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine ()
- Structural Differences :
- A benzenesulfonyl group protects the NH at position 1.
- Functional Impact :
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article synthesizes existing research findings on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H17BN2O3
- Molecular Weight : 259.16 g/mol
- CAS Number : 942919-26-8
Biological Activities
- Antioxidant Properties :
- Anti-inflammatory Effects :
- Anticancer Activity :
Table 1: Summary of Biological Activities
Case Study: DYRK1A Inhibition
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
